molecular formula C7H2F5NO B1217856 2,3,4,5,6-Pentafluorobenzamide CAS No. 652-31-3

2,3,4,5,6-Pentafluorobenzamide

Cat. No.: B1217856
CAS No.: 652-31-3
M. Wt: 211.09 g/mol
InChI Key: WPWWHXPRJFDTTJ-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzamide is a fluorinated organic compound with the molecular formula C7H2F5NO and a molecular weight of 211.09 g/mol It is characterized by the presence of five fluorine atoms attached to a benzene ring, with an amide functional group

Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorobenzamide typically involves the reaction of pentafluorobenzoyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent and conditions used.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, which may have distinct properties and applications.

Common reagents used in these reactions include potassium hydride, sodium hydride, and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Chemical Reactions

  • Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles.
  • Reduction Reactions: Various reducing agents can convert it into different products.
  • Oxidation Reactions: Can lead to oxidized derivatives with distinct properties.

Applications in Scientific Research

2,3,4,5,6-Pentafluorobenzamide has a wide range of applications across several scientific domains:

Chemistry

  • Reagent in Synthesis: Utilized as a reagent for synthesizing other fluorinated compounds and as a building block in organic synthesis. Its high degree of fluorination imparts unique reactivity that is exploited in developing new materials .

Biology

  • Pharmaceutical Development: The compound's properties make it valuable in the study of biological systems. It is particularly relevant in the development of fluorinated pharmaceuticals due to its ability to modulate biological pathways through strong interactions with proteins and biomolecules .
  • Agrochemicals: Its stability and reactivity are beneficial for creating effective agrochemicals that require specific interactions with biological targets.

Industry

  • Material Production: Used in producing advanced materials such as polymers and coatings due to its chemical stability and resistance to degradation. This application is crucial in industries where durability is paramount .

A study investigated the pharmacokinetics of N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide. Results indicated that the compound was readily hydroxylated in liver microsomes, suggesting potential pathways for metabolism and excretion. This study provides insights into how structural modifications influence biological activity and safety profiles .

Case Study 2: Toxicity Evaluation

A 90-day subchronic toxicity study was conducted on rats fed varying doses of N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide. The findings revealed no significant neurotoxicity but noted changes in body weight and blood parameters at higher doses. Such studies are critical for assessing the safety of compounds intended for pharmaceutical or agricultural use .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorobenzamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of specific effects, depending on the target and context .

Biological Activity

2,3,4,5,6-Pentafluorobenzamide (PFBA) is a fluorinated organic compound with the molecular formula C7_7H2_2F5_5NO. Its unique structure and properties make it of interest in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of PFBA, focusing on its pharmacological effects, toxicity studies, and potential applications.

Chemical Structure and Properties

PFBA is characterized by five fluorine atoms attached to a benzene ring, which significantly alters its chemical behavior compared to non-fluorinated compounds. The presence of fluorine enhances lipophilicity and metabolic stability, making PFBA a candidate for various biological applications.

Pharmacological Effects

Research has indicated that PFBA exhibits a range of biological activities:

  • Antimicrobial Activity : PFBA has shown potential as an antimicrobial agent. Studies have indicated that fluorinated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : PFBA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to fatty acid metabolism and could have implications in obesity and metabolic disorders.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of PFBA. Several studies have been conducted:

  • 28-Day Feeding Study in Rats : A study evaluated the effects of PFBA at doses of 0, 750, 1,500, and 3,000 mg/kg body weight. Results indicated:
    • Reduction in body weight gain at high doses.
    • Changes in blood parameters such as increased neutrophil counts and alterations in liver enzyme levels.
    • No significant histopathological changes were observed in tissues examined .
  • 90-Day Subchronic Toxicity Study : Another study followed OECD guidelines to assess longer-term exposure effects. Key findings included:
    • Survival of all animals throughout the study.
    • Dose-dependent increases in liver weights without corresponding histopathological changes.
    • Changes in hematological parameters indicating possible stress responses at higher doses .

Case Study 1: Flavour Modifier Evaluation

PFBA is evaluated for use as a flavour modifier in food products. The European Food Safety Authority (EFSA) conducted an assessment that concluded:

  • A No Observed Adverse Effect Level (NOAEL) of 55 mg/kg body weight per day was established based on available toxicity data.
  • The compound was considered safe for use within specified limits .

Case Study 2: Reaction with Potassium Hydride

A study investigating the reaction of PFBA with potassium hydride revealed unexpected activation of C–F bonds leading to dimerization. This reaction pathway highlights the reactivity of PFBA under certain conditions and its potential utility in synthetic chemistry .

Data Tables

Study TypeDosage (mg/kg)Key Findings
28-Day Feeding Study0, 750, 1500, 3000Weight gain reduction; no neurotoxicity observed
90-Day Subchronic Toxicity0, 750, 1500, 3000Increased liver weights; hematological changes noted
Flavour Modifier EvaluationN/ANOAEL established at 55 mg/kg; safe for food use

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,5,6-Pentafluorobenzamide, and how can reaction conditions be optimized?

The compound is synthesized via classical amide formation between benzylamine and 2,3,4,5,6-pentafluorobenzoyl chloride. Key steps include controlling stoichiometry (1:1 molar ratio), using inert atmospheres (e.g., N₂), and employing bases like Cs₂CO₃ to neutralize HCl byproducts. Reaction optimization involves temperature modulation (e.g., 0°C for exothermic steps) and solvent selection (dry dichloromethane or THF). Post-synthesis purification via preparative TLC or HPLC ensures high purity (>95%) .

Q. How is the crystal structure of this compound determined, and what structural insights are critical?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters:

  • a = 7.1649 Å, b = 22.9090 Å, c = 7.5363 Å, β = 99.205°, V = 1221.08 ų. The structure features a non-planar secondary amide with a dihedral angle of 18.34° between the pentafluorophenyl and benzyl rings. Fluorine atoms induce electron deficiency in the aromatic system, enhancing halogen bonding and π–π stacking interactions critical for supramolecular assembly .

Q. What spectroscopic methods validate the purity and structure of this compound?

  • ¹H/¹³C NMR : Absence of residual solvent peaks and integration ratios confirm purity.
  • HRMS (ESI) : Exact mass (e.g., 301.0784 Da for C₁₄H₈F₅NO) matches theoretical values.
  • XRD : R-factor <0.033 and wR(F²) <0.086 ensure structural accuracy.
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) confirm amide formation .

Advanced Research Questions

Q. How do conflicting crystallographic and solution-phase data inform molecular behavior?

Discrepancies between solid-state (XRD) and solution-phase (NMR) data arise from conformational flexibility. For example, XRD shows a fixed dihedral angle (18.34°), while NMR may suggest dynamic rotation in solution. Such contradictions highlight the need for complementary techniques like variable-temperature NMR or computational modeling (DFT) to study torsional barriers .

Q. What experimental strategies mitigate degradation during metabolic stability studies?

In vitro microsomal assays reveal limited hydrolysis of the amide bond due to steric hindrance from fluorine substituents. Stabilization strategies include:

  • pH control : Buffered solutions (pH 7.4) minimize acid/base catalysis.
  • Cryopreservation : Storage at -80°C reduces enzymatic activity.
  • CYP450 inhibitors : Co-incubation with 1-aminobenzotriazole suppresses oxidative metabolism .

Q. How can this compound derivatives be designed for organelle-specific fluorescent probes?

Functionalization with PEG linkers and solvatochromic dyes (e.g., naphthalimide) enables organelle targeting. Example synthesis:

  • Step 1 : Couple Boc-protected PEG₁₀-amine with pentafluorobenzoyl chloride using HATU/DIPEA.
  • Step 2 : Deprotect with TFA and conjugate to fluorophores via amide bonds.
  • Key parameters : PEG length (n=10 balances solubility and membrane permeability) and fluorophore selection (e.g., polarity-sensitive Laurdan derivatives for lipid order imaging) .

Q. What non-covalent interactions dominate crystal packing, and how do they influence material properties?

XRD analysis identifies:

  • N–H···O hydrogen bonds : Form infinite chains along the crystallographic axis.
  • C–H···O interactions : Stabilize inter-chain packing.
  • π–π stacking : Centroid distances of 3.772 Å between aromatic rings. These interactions enhance thermal stability (Tₘ >200°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Q. Methodological Considerations Table

Parameter Typical Values Techniques for Analysis
Purity>95% (GC/HPLC)NMR, HRMS, preparative HPLC
Reaction Yield60–97% (amide coupling)Gravimetric analysis, ¹H NMR
Thermal StabilityDecomposition >250°CTGA, DSC
LogP (Lipophilicity)~2.5 (predicted)Reverse-phase HPLC

Q. Key Challenges in Research

  • Synthetic Scalability : Multi-step purifications limit batch sizes; flow chemistry may improve efficiency.
  • Metabolic Profiling : Low hydrolysis rates require sensitive LC-MS/MS detection (LOD <1 ng/mL).
  • Crystallization : Fluorine’s electron-withdrawing effects complicate crystal growth; vapor diffusion with DMF/ether is recommended .

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWWHXPRJFDTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215507
Record name 2,3,4,5,6-Pentafluorobenzamide
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Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-31-3
Record name 2,3,4,5,6-Pentafluorobenzamide
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Record name Pentafluorobenzamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,3,4,5,6-Pentafluorobenzamide
2,3,4,5,6-Pentafluorobenzamide
2,3,4,5,6-Pentafluorobenzamide
2,3,4,5,6-Pentafluorobenzamide
2,3,4,5,6-Pentafluorobenzamide
2,3,4,5,6-Pentafluorobenzamide

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